![molecular formula C20H28N4O4 B10988379 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B10988379.png)

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

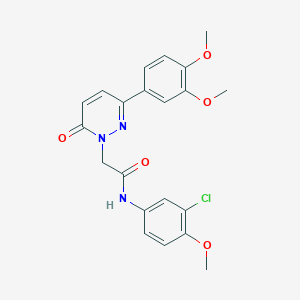

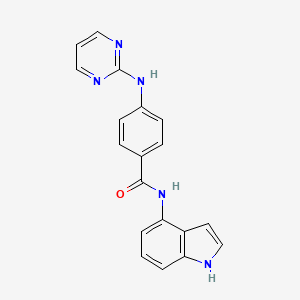

Beschreibung

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Quinazolinon-Kern auf, der für seine biologische Aktivität bekannt ist, was sie zu einem interessanten Forschungsgegenstand in der medizinischen Chemie und Pharmakologie macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamid umfasst in der Regel mehrere Schritte:

-

Bildung des Quinazolinon-Kerns: : Der erste Schritt beinhaltet die Synthese des Quinazolinon-Kerns. Dies kann durch Reaktion von 2-Amino-5,6-dimethoxybenzoesäure mit Essigsäureanhydrid unter Bildung des entsprechenden Acetamids erreicht werden, gefolgt von einer Cyclisierung unter Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3).

-

Einführung der Methylgruppe: : Die Methylgruppe wird an der 2-Position des Quinazolinon-Kerns durch eine Methylierungsreaktion eingeführt, die häufig unter Verwendung von Methyliodid (CH3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) durchgeführt wird.

-

Anbindung des Pyrrolidin-Restes: : Der letzte Schritt beinhaltet die Anbindung des N-[(1-ethylpyrrolidin-2-yl)methyl]acetamid-Seitenrests. Dies kann durch Reaktion des intermediären Quinazolinons mit N-[(1-ethylpyrrolidin-2-yl)methyl]amin in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben beschriebenen Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses zur Deckung des industriellen Bedarfs umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves multiple steps:

-

Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting 2-amino-5,6-dimethoxybenzoic acid with acetic anhydride to form the corresponding acetamide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3).

-

Introduction of the Methyl Group: : The methyl group is introduced at the 2-position of the quinazolinone core through a methylation reaction, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

-

Attachment of the Pyrrolidine Moiety: : The final step involves the attachment of the N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide side chain. This can be achieved by reacting the intermediate quinazolinone with N-[(1-ethylpyrrolidin-2-yl)methyl]amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Quinazolinon-Kern angreifen und diese möglicherweise in eine Hydroxylgruppe umwandeln.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nukleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Thiole oder Amine können in Gegenwart einer Base wie Natriumhydrid (NaH) verwendet werden.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Hydroxyquinazolinone.

Substitution: Verschiedene substituierte Quinazolinone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der biologischen Forschung ist der Quinazolinon-Kern der Verbindung aufgrund seiner potentiellen biologischen Aktivitäten von Interesse, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften. Forscher untersuchen ihre Interaktionen mit biologischen Zielstrukturen, um neue Therapeutika zu entwickeln.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht. Das Quinazolinon-Gerüst ist ein häufiges Motiv im Wirkstoffdesign, und Modifikationen an dieser Verbindung können zur Entwicklung neuer Wirkstoffe mit verbesserter Wirksamkeit und Sicherheit führen.

Industrie

Im Industriesektor kann diese Verbindung zur Entwicklung von Spezialchemikalien und -materialien verwendet werden. Ihre einzigartigen Eigenschaften könnten Anwendungen bei der Herstellung von Farbstoffen, Pigmenten und anderen funktionalen Materialien finden.

Wirkmechanismus

Der Wirkmechanismus von 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Quinazolinon-Kern kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. So kann er beispielsweise bestimmte Kinasen hemmen, die an zellulären Signalwegen beteiligt sind, was zu antiproliferativen Wirkungen in Krebszellen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The quinazolinone scaffold is a common motif in drug design, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamid: Fehlt der Pyrrolidin-Rest, was seine biologische Aktivität beeinflussen kann.

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-methylacetamid: Ähnliche Struktur, aber mit einem anderen Seitenrest, der möglicherweise seine pharmakokinetischen Eigenschaften verändert.

Einzigartigkeit

Das Vorhandensein des N-[(1-ethylpyrrolidin-2-yl)methyl]acetamid-Seitenrests in 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamid verleiht einzigartige sterische und elektronische Eigenschaften, die seine Interaktion mit biologischen Zielstrukturen verbessern und sein pharmakologisches Profil im Vergleich zu ähnlichen Verbindungen verbessern können.

Eigenschaften

Molekularformel |

C20H28N4O4 |

|---|---|

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |

InChI |

InChI=1S/C20H28N4O4/c1-5-23-8-6-7-14(23)11-21-19(25)12-24-13(2)22-16-10-18(28-4)17(27-3)9-15(16)20(24)26/h9-10,14H,5-8,11-12H2,1-4H3,(H,21,25) |

InChI-Schlüssel |

HZKBATQXMDWHBE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC1CNC(=O)CN2C(=NC3=CC(=C(C=C3C2=O)OC)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10988308.png)

![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide](/img/structure/B10988311.png)

![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10988318.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10988333.png)

![ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B10988340.png)

![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10988343.png)

![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10988346.png)

![ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10988351.png)

![6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988352.png)

![N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10988357.png)

![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10988369.png)

![methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B10988375.png)